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IMG-7289

Cat. No.: B1574618
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Description

Overview of Epigenetic Regulation in Cellular Biology

Epigenetics refers to the study of heritable changes in gene expression that are not caused by alterations in the DNA sequence itself. wikipedia.orgmedlineplus.gov These modifications provide a dynamic and adaptive layer of control over the genome, allowing cells to respond to environmental cues and maintain cellular identity during development and throughout life. nih.govalgoreducation.com The primary mechanisms of epigenetic regulation include DNA methylation, histone modifications, and the activity of non-coding RNAs. nih.gov

DNA methylation involves the addition of a methyl group to DNA, typically at CpG sites, which often leads to gene silencing. medlineplus.gov Histone modifications are a diverse set of post-translational alterations to the histone proteins around which DNA is wrapped. medlineplus.govnih.gov These modifications, including acetylation, methylation, phosphorylation, and ubiquitination, can alter chromatin structure, making it more or less accessible to the transcriptional machinery. nih.gov This dynamic chromatin landscape is essential for orchestrating complex cellular processes such as differentiation, where totipotent stem cells give rise to a multitude of specialized cell types with distinct gene expression profiles. wikipedia.org Errors in these epigenetic processes can lead to aberrant gene expression and are implicated in a wide range of diseases, including cancer. medlineplus.govnih.gov

Lysine-Specific Demethylase 1 (LSD1/KDM1A) as a Key Epigenetic Enzyme

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered and is a flavin-dependent monoamine oxidase. wikipedia.orgnih.gov It plays a crucial role in epigenetic regulation by removing methyl groups from specific lysine (B10760008) residues on histone tails. researchgate.net

LSD1 primarily targets mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). mdpi.comsemanticscholar.org The demethylation of H3K4, a mark generally associated with active gene transcription, leads to transcriptional repression. wikipedia.org Conversely, by demethylating H3K9, a mark linked to gene silencing, LSD1 can act as a transcriptional activator. nih.gov This dual functionality allows LSD1 to fine-tune gene expression in a context-dependent manner, often through its association with different protein complexes. mdpi.com

The enzyme is a pivotal regulator of cellular differentiation and development. nih.govmdpi.com It is essential for maintaining the self-renewal and pluripotency of embryonic stem cells by repressing lineage-specific developmental programs. nih.govmdpi.com Furthermore, LSD1 is involved in the differentiation of various adult stem cells, including those in hematopoietic, myogenic, and neural lineages. nih.gov Its role extends to regulating the maturation of megakaryocytes, the precursors to platelets. ashpublications.org Beyond its effects on histones, LSD1 can also demethylate non-histone proteins, such as p53 and STAT3, thereby modulating their activity and stability and further expanding its regulatory influence. mdpi.com

Given its fundamental roles in controlling gene expression and cell fate, it is not surprising that the dysregulation of LSD1 is implicated in a variety of diseases. Overexpression of LSD1 has been observed in a wide range of cancers, including acute myeloid leukemia (AML), neuroblastoma, prostate cancer, breast cancer, and small-cell lung cancer. mdpi.comfrontiersin.org In these malignant contexts, elevated LSD1 activity can contribute to oncogenesis by blocking cellular differentiation, promoting proliferation, and enhancing the survival of cancer cells. nih.govnews-medical.net

In models of myeloproliferative neoplasms (MPNs), a group of blood cancers characterized by the overproduction of mature blood cells, LSD1 is critical for the self-renewal of malignant myeloid cells. ashpublications.orgresearchgate.net Its activity is also linked to the pathogenic JAK-STAT signaling pathway, a key driver in many MPNs. mdpi.com The role of LSD1 is not limited to cancer; its dysregulation has also been associated with neurological disorders, metabolic diseases, and cardiovascular conditions. news-medical.netfortunejournals.com

Historical Context of LSD1 Inhibitor Development for Research

The discovery of LSD1 in 2004 spurred significant interest in developing pharmacological inhibitors to probe its biological functions and for potential therapeutic applications. nih.govfrontiersin.org Early research identified that the non-selective monoamine oxidase inhibitor tranylcypromine (B92988) (TCP) could inhibit LSD1. ashpublications.orgpnas.org This finding provided proof-of-concept that LSD1 was a druggable target and laid the groundwork for the development of more potent and selective inhibitors.

Subsequent drug discovery efforts have produced a variety of LSD1 inhibitors that can be broadly categorized as either covalent or non-covalent. frontiersin.org Many of the covalent inhibitors, like TCP derivatives, form an irreversible bond with the FAD cofactor of LSD1. pnas.org Over the years, numerous small molecule inhibitors have been synthesized and evaluated in preclinical models, demonstrating effects such as the induction of cancer cell differentiation, suppression of tumor growth, and elimination of cancer stem cells. researchgate.netmdpi.com Several of these compounds have advanced into clinical trials for various cancers, validating LSD1 as a promising therapeutic target. researchgate.netfrontiersin.org

Rationale for Investigating IMG-7289 in Preclinical Research Paradigms

This compound (bomedemstat) is an orally available, irreversible inhibitor of LSD1. medchemexpress.comportico.org Its development was predicated on the extensive body of evidence highlighting the critical role of LSD1 in the pathogenesis of certain cancers, particularly hematological malignancies. The rationale for investigating this compound in preclinical models is multifaceted.

Firstly, by irreversibly inhibiting LSD1, this compound is designed to produce a sustained pharmacodynamic effect. medchemexpress.com This mechanism of action involves increasing methylation on H3K4 and H3K9, leading to altered gene expression. medchemexpress.com In preclinical studies, this has been shown to inhibit cancer cell proliferation and induce apoptosis. medchemexpress.com

Secondly, preclinical research in mouse models of MPNs has provided compelling evidence for the potential of this compound. In these models, treatment with this compound led to a reduction in elevated peripheral blood cell counts, decreased spleen size (splenomegaly), and a reduction in bone marrow fibrosis, all of which are characteristic features of diseases like myelofibrosis. ashpublications.orgresearchgate.netmiami.edu Furthermore, this compound was shown to selectively target the malignant clone and reduce the frequency of mutant alleles. ashpublications.org

The table below summarizes key findings from preclinical studies of this compound in a mouse model of myeloproliferative neoplasms.

Parameter Observation in Preclinical Model Reference
Peripheral Blood Cell CountsReduction of elevated counts ashpublications.orgmiami.edu
Spleen VolumeReduction in splenomegaly ashpublications.orgmiami.edu
Bone Marrow FibrosisReduction of fibrosis ashpublications.orgmiami.edu
Inflammatory CytokinesReduction in levels ashpublications.orgmiami.edu
Mutant Allele FrequenciesReduction in the disease clone ashpublications.org
SurvivalProlonged survival medchemexpress.com

These promising preclinical results, demonstrating the ability of this compound to modify key pathological features of MPNs, provided a strong rationale for its advancement into clinical studies for diseases such as myelofibrosis and essential thrombocythemia. ashpublications.orgnih.govashpublications.org The investigation of this compound continues to be a focal point in the exploration of epigenetic therapies for cancer.

Properties

IUPAC Name

unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IMG-7289;  IMG 7289;  IMG7289; 

Origin of Product

United States

Molecular and Biochemical Characterization of Img 7289

Mechanism of LSD1 Inhibition by IMG-7289

This compound functions as a mechanism-based, irreversible inhibitor of LSD1, distinguishing itself from reversible inhibitors. wikipedia.orgguidetopharmacology.orgnih.govcenmed.com Its inhibitory action is achieved through the formation of a stable covalent adduct with the enzyme's FAD cofactor, leading to the permanent inactivation of LSD1.

Irreversible Binding Properties of this compound

This compound is characterized by its irreversible binding to LSD1. wikipedia.orgguidetopharmacology.orgnih.govcenmed.com This property stems from its structural derivation from tranylcypromine (B92988) (TCP), a known reactive pharmacophore, while incorporating a bulky side chain that mimics histone H3K4, thereby enhancing its specificity for LSD1. wikipedia.org The covalent nature of this interaction ensures sustained inhibition of LSD1 activity.

Flavin Adenine (B156593) Dinucleotide (FAD)-Dependent Catalytic Inhibition

LSD1's catalytic activity is strictly dependent on its non-covalently bound FAD prosthetic group. wikipedia.orgnih.gov this compound targets this essential cofactor. The inhibitor covalently binds to the FAD within the catalytic pocket of LSD1, forming a stable adduct that effectively locks the enzyme into a permanently inactivated state. This mechanism highlights this compound's direct interference with the core enzymatic machinery of LSD1.

Stepwise Molecular Events in LSD1 Inactivation by this compound

The normal catalytic cycle of LSD1 involves the FAD cofactor in a series of oxidative demethylation steps. Initially, LSD1 abstracts a hydride from the target methyl group of the H3K4 sidechain N-methyl, producing a stabilized methylene (B1212753) iminium ion. This intermediate is then hydrolyzed by a water molecule, yielding the demethylated lysine (B10760008) (H3K4) and formaldehyde. The reduced FAD is subsequently re-oxidized by molecular oxygen, regenerating the active FAD and producing hydrogen peroxide. nih.gov

This compound, as a mechanism-based inhibitor, is believed to undergo a similar initial processing step by LSD1. However, instead of completing the normal catalytic cycle, a reactive intermediate of this compound is generated that then covalently modifies the FAD cofactor. This covalent adduct formation prevents the regeneration of the oxidized FAD, thereby irreversibly halting the enzyme's catalytic activity and leading to LSD1 inactivation.

Specificity and Selectivity Profile of this compound in Enzyme Assays

A crucial aspect of this compound's therapeutic potential lies in its high specificity and selectivity for LSD1 over other related enzymes.

Comparative Analysis with Other Demethylases (e.g., LSD2)

This compound demonstrates high selectivity for LSD1. wikipedia.orgguidetopharmacology.orgnih.govcenmed.com While LSD2 is a paralogue of LSD1 and also capable of demethylating H3K4, this compound exhibits significantly greater specificity for LSD1. wikipedia.org Research indicates that this compound has over 1000-fold selectivity for LSD1 over LSD2. Its potency against LSD1 has been reported with an IC50 value of 0.8 nM.

Differentiation from Monoamine Oxidases (MAO-A/-B)

A significant challenge in developing LSD1 inhibitors has been achieving selectivity over other FAD-dependent amine oxidases, particularly monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). wikipedia.org Earlier inhibitors, such as tranylcypromine, often lacked this specificity, leading to off-target effects. wikipedia.org

This compound addresses this challenge by exhibiting remarkable selectivity for LSD1 over MAO-A and MAO-B. It has been shown to have greater than 2500-fold specificity for LSD1 compared to MAO-A and MAO-B. wikipedia.org Specifically, the IC50 values for MAO-A and MAO-B inhibition by this compound are 1.2 µM and 2.4 µM, respectively, further underscoring its differentiated selectivity profile.

Table 1: Enzyme Inhibition Profile of this compound

EnzymeIC50 (nM)Selectivity vs. LSD1
LSD10.8-
MAO-A1200>1000-fold, >2500-fold wikipedia.org
MAO-B2400>1000-fold, >2500-fold wikipedia.org
LSD2>800 (calculated from >1000-fold selectivity over 0.8 nM LSD1 IC50)>1000-fold

Impact of this compound on Histone Methylation Dynamics

LSD1 is a crucial enzyme involved in epigenetic regulation through its demethylation activity on specific histone lysine residues. nih.govresearchgate.netresearchgate.netacs.org By inhibiting LSD1, this compound directly influences the methylation states of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to altered gene expression. probechem.comabmole.commedchemexpress.commedchemexpress.comselleckchem.comprobechem.comselleck.co.jpcancer.govmedchemexpress.comglpbio.com

Increase in H3K4 Monomethylation (H3K4me1) and Dimethylation (H3K4me2)

LSD1 is known to demethylate both mono- and di-methylated forms of histone H3 at lysine 4 (H3K4me1 and H3K4me2). wikipedia.orgcancer.govnih.govresearchgate.netresearchgate.netacs.orgdrugbank.com These histone marks are generally associated with gene repression when demethylated by LSD1. wikipedia.org The enzymatic activity of LSD1, particularly when associated with co-repressor complexes like CoREST, leads to the removal of methyl groups from H3K4me1 and H3K4me2, thereby contributing to transcriptional repression. acs.orgnih.gov

The inhibition of LSD1 by this compound results in a notable increase in the levels of H3K4me1 and H3K4me2. probechem.comabmole.commedchemexpress.commedchemexpress.comselleckchem.comprobechem.comselleck.co.jpcancer.govmedchemexpress.comglpbio.com This enhancement of H3K4 methylation is a direct consequence of LSD1's inhibited demethylase activity, subsequently impacting the expression of target genes. cancer.gov

Table 1: Impact of this compound on H3K4 Methylation States

Histone MarkLSD1 ActivityEffect of this compoundTranscriptional Outcome (LSD1 Inhibition)
H3K4me1DemethylationIncreaseEnhanced gene expression
H3K4me2DemethylationIncreaseEnhanced gene expression

Modulation of H3K9 Methylation States

Beyond its effects on H3K4, LSD1 also plays a role in the demethylation of mono- and di-methylated histone H3 at lysine 9 (H3K9me1 and H3K9me2). cancer.govglpbio.comresearchgate.netresearchgate.net While H3K4 methylation is typically associated with active transcription, H3K9 methylation is generally linked to gene repression. nih.gov In certain contexts, LSD1 can act as a transcriptional co-activator by demethylating H3K9me1/2, particularly when associated with androgen and estrogen receptors. nih.gov

The inhibitory action of this compound on LSD1 leads to an increase in H3K9 methylation. probechem.comabmole.commedchemexpress.commedchemexpress.comselleckchem.comprobechem.comselleck.co.jpcancer.govmedchemexpress.comglpbio.com This increase in H3K9 methylation, facilitated by LSD1 inhibition, contributes to the decrease in transcription of genes that are typically promoted by LSD1's demethylation of H3K9. cancer.gov

Table 2: Impact of this compound on H3K9 Methylation States

Histone MarkLSD1 ActivityEffect of this compoundTranscriptional Outcome (LSD1 Inhibition)
H3K9me1DemethylationIncreaseDecreased transcription of tumor-promoting genes cancer.gov
H3K9me2DemethylationIncreaseDecreased transcription of tumor-promoting genes cancer.gov

Structural Biology and Protein-Ligand Interactions

This compound functions as an irreversible inhibitor of LSD1, forming a stable interaction with the enzyme. wikipedia.orgprobechem.comabmole.commedchemexpress.commedchemexpress.comselleckchem.comprobechem.comselleck.co.jpcancer.govmedchemexpress.com LSD1 is a flavin adenine dinucleotide (FAD)-dependent oxidative enzyme, with FAD being a crucial cofactor for its catalytic activity. wikipedia.orgcancer.govnih.govresearchgate.netresearchgate.netacs.org

Characterization of the this compound-LSD1 Binding Conformation

This compound is a tranylcypromine-based compound, and its inhibitory mechanism involves covalent binding to the FAD cofactor located within the catalytic pocket of LSD1. wikipedia.orgnih.govnih.govtandfonline.comresearchgate.netresearchgate.netresearchgate.netfrontiersin.org The FAD cofactor is situated within the amine oxidase-like (AOL) domain of LSD1. nih.govresearchgate.netnih.gov The irreversible nature of this compound's inhibition stems from this covalent adduct formation with FAD. tandfonline.com While specific crystallographic details for this compound are not extensively detailed in public domain searches, studies on other LSD1 inhibitors provide insight into the general binding characteristics within the LSD1 active site. The catalytic reaction of LSD1 initiates with the abstraction of hydride from the target methyl group of the H3K4 sidechain N-methyl by the oxidized state of the FAD prosthetic group at the active site, leading to a stabilized methylene iminium ion. wikipedia.org

Identification of Critical Residues for Inhibitor Interaction

The primary interaction of this compound is with the FAD cofactor, which is essential for LSD1's oxidative demethylation reaction. wikipedia.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.org As an irreversible inhibitor, this compound forms a covalent bond with FAD, effectively inactivating the enzyme. tandfonline.com The FAD cofactor is nestled within the AOL domain of LSD1. nih.govresearchgate.netnih.gov

Cellular and Molecular Effects of Img 7289 in in Vitro Models

Gene Expression and Transcriptional Regulatory Networks

The inhibition of LSD1 by IMG-7289 profoundly impacts gene expression profiles and transcriptional regulatory networks within malignant cells.

This compound's inhibition of LSD1 results in a broad alteration of gene expression, which is central to its therapeutic effects. Specifically, treatment with this compound has been shown to increase the expression and methylation of TP53 (p53), a critical tumor suppressor gene nih.govguidetopharmacology.org. Concurrently, it leads to an increase in the levels of the pro-apoptotic protein PUMA and a decrease in the levels of the anti-apoptotic protein BCL-XL nih.govguidetopharmacology.org. In SET-2 cells, a cell line derived from a patient with post-ET-AML, this compound treatment decreased BCL-XL and increased PUMA levels. Furthermore, LSD1 inhibition by this compound can induce the expression of GFI1, PU.1, and CEBPα while simultaneously depleting c-Myc. In GMP-derived MLL-AF9 leukemia cells, this compound treatment resulted in the upregulation of pro-apoptotic genes Bax and Noxa, an effect that was found to be p53-dependent. Upregulation of p21, a cell cycle inhibitor, was also observed in both GMP- and LSK-derived leukemias, including p53-null GMP-derived leukemias. Interestingly, while p53 protein levels increased, no corresponding increase in p53 mRNA expression was observed, suggesting that this compound-induced p53 protein expression is regulated post-transcriptionally.

The epigenetic modifications induced by this compound are key to its impact on target genes. As an LSD1 inhibitor, this compound enhances methylation levels of H3K4 and H3K9 nih.govguidetopharmacology.orgnih.gov. This increased histone methylation directly influences the transcriptional activity of genes such as TP53, PUMA, and BCL-XL. The pro-apoptotic effects of this compound on these three key regulators of programmed cell death are, in part, mediated in a TP53-dependent manner nih.gov. However, it is also noted that BCL-XL and PUMA can be regulated through p53-independent pathways. The observed increase in methylated TP53 (TP53 K370me2) levels following this compound treatment suggests an enhancement of TP53's activity in inducing apoptosis.

Table 1: Effects of this compound on Key Protein Expression in SET-2 Cells

Protein TargetEffect of this compound Treatment (50 nM, 100 nM, 1 µM)Reference
BCL-XLDecreased levels (anti-apoptotic) guidetopharmacology.org
PUMAIncreased levels (pro-apoptotic) guidetopharmacology.org
TP53Increased expression and methylation (e.g., TP53 K370me2) guidetopharmacology.org

Modulation of Cell Cycle and Apoptosis Pathways

This compound significantly modulates cell cycle progression and activates apoptotic pathways, contributing to its anti-proliferative effects in malignant cells.

This compound induces cell cycle arrest, a critical mechanism for inhibiting uncontrolled cell proliferation nih.gov. In SET-2 cells, treatment with this compound leads to a statistically significant reduction of cells in the S-phase, indicating a block in the G1/S transition and subsequent arrest of cell cycle progression. While the proportion of cells in the G2M and G0/1 phases increased, these changes did not reach statistical significance. This delay in cell cycle progression, alongside apoptosis induction, contributes to the reduction of the Jak2 V617F allele burden in affected cells.

Table 2: Qualitative Effects of this compound on Cell Cycle Progression in SET-2 Cells

Cell Cycle PhaseEffect of this compound TreatmentReference
S-phaseStatistically significant reduction
G0/G1 phaseIncreased proportion (not statistically significant)
G2M phaseIncreased proportion (not statistically significant)

A hallmark effect of this compound is its ability to activate apoptotic pathways, leading to programmed cell death nih.govguidetopharmacology.orgguidetopharmacology.org. Studies in SET-2 cells have demonstrated a statistically highly significant and dose-dependent increase in apoptosis following this compound treatment, as measured by Annexin V/PI staining. Notably, this compound preferentially induces apoptosis in cells carrying the Jak2 V617F mutation compared to wild-type cells, suggesting a selective targeting of malignant cells. The pro-apoptotic effects are mediated through the modulation of key regulators of programmed cell death, including TP53, BCL-XL, and PUMA nih.govguidetopharmacology.org. While the induction of apoptosis is often described as TP53-dependent, PUMA and BCL-XL can also be regulated by p53-independent pathways. In addition to these, this compound treatment in GMP-derived MLL-AF9 leukemia cells led to increased Annexin V staining, indicating apoptosis, a phenomenon not observed in LSK-MLL-AF9 cells.

Table 3: Induction of Apoptosis by this compound in SET-2 Cells (96 hours treatment)

This compound ConcentrationApoptosis (Annexin V/PI staining)Reference
50 nMDose-dependent increase
100 nMDose-dependent increase
1 µMDose-dependent increase

Effects on Malignant Cell Proliferation and Viability

This compound exhibits significant anti-proliferative effects on malignant cells in vitro, contributing to decreased cell viability. It selectively inhibits the proliferation of JAK2 V617F cells nih.govguidetopharmacology.org. In pediatric AML cell lines, treatment with this compound results in decreased viability, primarily through the induction of apoptosis and cell cycle arrest.

Furthermore, this compound has demonstrated synergistic effects when combined with other anti-neoplastic agents. For instance, co-targeting LSD1 with other co-dependencies exerted synergistic in vitro lethality in AML and post-MPN sAML cells. Specifically, co-treatment with this compound and the JAK inhibitor ruxolitinib (B1666119) was synergistically lethal against post-MPN sAML cells and synergistically inhibited JAK2 V617F-driven proliferation guidetopharmacology.org.

The sensitivity of malignant cells to this compound can vary depending on their origin. For example, GMP-derived MLL-AF9 leukemia cells exhibited greater sensitivity to this compound compared to LSK-derived MLL-AF9 leukemias, with a difference of at least two logs in IC50 values. This differential sensitivity was linked to the abundance of p53 protein, as p53 knockdown in GMP-MLL-AF9 leukemias significantly enhanced resistance to this compound treatment.

Table 4: Differential Sensitivity of MLL-AF9 Leukemia Cells to this compound

Cell TypeSensitivity to this compoundReference
GMP-MLL-AF9More sensitive (at least 2 logs difference in IC50 values)
LSK-MLL-AF9More resistant

Preclinical in Vivo Investigations of Img 7289

Efficacy in Genetically Engineered Mouse Models of Myeloproliferative Neoplasms (MPNs)

Genetically engineered mouse models, primarily the Mx-Jak2V617F mouse model, have been instrumental in evaluating the efficacy of IMG-7289 in MPNs. These models replicate key features of human MPNs, including erythrocytosis, reticulocytosis, thrombocytosis, leukocytosis, and splenomegaly. wikipedia.orgnih.gov

Treatment with this compound has been shown to normalize or improve various peripheral blood cell counts in MPN mouse models. This includes white blood cell (WBC) counts, platelet counts, absolute neutrophil counts (ANC), hematocrit (HCT), and absolute reticulocyte counts. wikipedia.orgfishersci.benih.govamericanelements.commetabolomicsworkbench.orgresearchgate.net Notably, normalization of neutrophil count was observed within 14 days of treatment. wikipedia.org

Table 1: Effect of this compound on Peripheral Blood Cell Counts in MPN Mouse Models

Hematological ParameterObserved Effect in MPN Mouse Models (vs. Vehicle)
White Blood Cell (WBC) CountNormalized or Improved
Platelet CountNormalized or Improved
Absolute Neutrophil Count (ANC)Normalized or Improved (within 14 days)
Hematocrit (HCT)Normalized or Improved
Absolute Reticulocyte CountNormalized or Improved

Preclinical investigations demonstrated that this compound effectively reduced bone marrow fibrosis in MPN mouse models. wikipedia.orgfishersci.benih.govamericanelements.commetabolomicsworkbench.orgresearchgate.net Improvements in bone marrow fibrosis scores were consistently noted across studies. lipidmaps.orgfishersci.beresearchgate.netnih.govuni.lu

A significant effect of this compound in MPN mouse models is the reduction of mutant allele burden, specifically the Jak2V617F allele burden. wikipedia.orgfishersci.bebiosensis.comnih.govnih.govresearchgate.netmetabolomicsworkbench.orgresearchgate.netnih.govguidetomalariapharmacology.orgguidetopharmacology.orguni.lu This decrease was observed in both peripheral blood and spleen cells. wikipedia.org The compound induces preferential apoptosis in mutant cells, such as those carrying the JAK2V617F mutation. wikipedia.orgmetabolomicsworkbench.org this compound has shown activity in reducing stem/progenitor cells that are homozygous for mutations in JAK2, CALR, and MPL. guidetopharmacology.orguni.lu It was found to be more effective against JAK2 mutated cells compared to CALR or MPL mutated cells, and clones with ASXL1 mutations exhibited the greatest sensitivity to this compound. wikipedia.orgmetabolomicsworkbench.org

Treatment with this compound led to a prolongation of survival in MPN mouse models. wikipedia.orglipidmaps.orgfishersci.benih.govnih.govresearchgate.netmetabolomicsworkbench.orgresearchgate.netwikipedia.orgprobes-drugs.orgnih.gov This improved survival is attributed to this compound's ability to induce cell cycle arrest and apoptosis in JAK2V617F mutant cells, while concurrently reducing inflammation and fibrosis associated with the disease. wikipedia.org The combination of this compound with JAK1/2 inhibitors has also been reported to provide a clear survival advantage in animal models of MPNs. guidetomalariapharmacology.org

Exploration in Other Preclinical Disease Models

Beyond MPNs, this compound has been explored in other preclinical disease models, demonstrating broader antineoplastic activities.

Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS): this compound has exhibited anti-leukemic activity, including decreased growth of leukemic stem cells, induction of terminal differentiation, and prolonged survival in mouse models of AML. nih.govgoogle.comnih.govuni-freiburg.dejkchemical.com It increased apoptosis and decreased proliferation in SET-2, an AML cell line. uni-freiburg.de

Metastatic Castration-Resistant Prostate Cancer (mCRPC) and Neuroendocrine Prostate Cancer (NEPC): this compound has been characterized for its potential in NEPC and other mCRPC subtypes. LSD1, the target of this compound, is known to be elevated in primary prostate cancer and its expression increases as the disease progresses to mCRPC, with the highest levels observed in NEPC. metabolomicsworkbench.org

Small-Cell Lung Cancer (SCLC): In a syngeneic model of SCLC, this compound potentiated responses to PD-1 inhibition, leading to increased CD8+ T-cell infiltration and strong tumor growth inhibition. It also increased MHC class I expression in mouse SCLC tumor cells in vivo. uni-freiburg.de

Studies in Androgen Receptor (AR)-Positive and Neuroendocrine (NE)-Positive Prostate Cancer Cell Models

This compound (Bomedemstat) has been characterized in preclinical models of metastatic castration-resistant prostate cancer (mCRPC), specifically in androgen receptor (AR)-positive (AR+) and neuroendocrine (NE)-positive (NE+) cell models, which represent the diverse pathological phenotypes observed in clinical settings. nih.gov Lysine-specific demethylase 1 (LSD1) is known to be elevated in primary prostate cancer and its expression further increases as the disease progresses to mCRPC, with the highest levels found in neuroendocrine prostate cancer (NEPC). nih.govresearchgate.net

Studies have demonstrated that both AR-positive and AR-negative prostate cancer cell models, including NEPC, exhibit sensitivity to bomedemstat (B606314). Treatment with this compound resulted in marked reductions in cell proliferation across these models. nih.gov This suggests that LSD1 inhibition holds promise for efficacy in mixed tumor pathologies, which are increasingly prevalent in late-stage prostate cancer patients. nih.gov

Preclinical Efficacy in Small Cell Lung Cancer (SCLC) Models

This compound, an orally available and irreversible LSD1 inhibitor, has shown promising preclinical efficacy in small cell lung cancer (SCLC) models. nih.gov Although its activity in SCLC had not been extensively studied previously, investigations revealed that bomedemstat, at its maximum tolerated dose, induced complete regression of FHSC04 flank tumors in a patient-derived xenograft (PDX) model of SCLC. nih.gov

Investigation of Combination Strategies in Preclinical Settings

The potential of this compound has also been explored in combination with other therapeutic agents to enhance anti-tumor effects in preclinical models.

Synergistic Effects with Janus Kinase (JAK) Inhibitors

Preclinical investigations have revealed synergistic effects when this compound is combined with Janus Kinase (JAK) inhibitors, particularly ruxolitinib (B1666119), in models of myeloproliferative neoplasms (MPN). tandfonline.comnih.gov Low-dose combinations of this compound and ruxolitinib led to a greater improvement in disease parameters compared to either monotherapy in mouse models of MPN. nih.gov

Specifically, in studies involving SET-2 cells, the combination of this compound and ruxolitinib significantly decreased colony formation to an extent greater than the sum of their individual effects, indicating a synergistic inhibition of JAK2 V617F-driven proliferation. researchgate.net This enhanced anti-proliferative effect was attributed to a notable increase in the percentage of apoptotic cells when suboptimal concentrations of both drugs were combined. researchgate.net this compound has been shown to selectively inhibit proliferation and induce apoptosis in JAK2 V617F cells. medkoo.com

Table 1: Synergistic Effects of this compound and Ruxolitinib on SET-2 Cell Colony Formation

Treatment GroupColony Formation (Relative to Control)Effect
DMSO (Control)100%-
This compound (25 nM)Significantly ReducedMonotherapy Effect
Ruxolitinib (175 nM)Almost No EffectMonotherapy Effect
This compound (25 nM) + Ruxolitinib (175 nM)Far Greater Reduction than this compound AloneSynergistic Effect
(Data adapted from preclinical studies on SET-2 cells) researchgate.net

Enhancement of Responses to PD1 Inhibition

This compound (Bomedemstat) has demonstrated the ability to enhance responses to PD-1 inhibition in preclinical settings, particularly in a syngeneic model of SCLC. nih.govnih.gov This enhancement was characterized by increased infiltration of CD8+ T-cells into the tumor microenvironment and a significant inhibition of tumor growth. nih.gov

Further mechanistic insights indicate that bomedemstat increased MHC class I expression in mouse SCLC tumor cells in vivo. This upregulation of MHC-I, coupled with augmented MHC-I induction by interferon-ɣ, led to enhanced killing of tumor-specific T cells in cell culture. researchgate.net The observed increase in MHC-I expression and enhanced responses to PD1 inhibition in vivo suggest a strong rationale for combining bomedemstat with standard-of-care PD1 axis inhibition in SCLC in future clinical trials. nih.govresearchgate.net

Advanced Research Methodologies and Analytical Techniques for Img 7289 Studies

In Vitro Cellular and Biochemical Assays

In vitro assays are fundamental for investigating the direct cellular and biochemical responses to IMG-7289 in a controlled environment, providing insights into its mechanism of action and cellular efficacy.

The foundation of in vitro studies involving this compound, like other chemical compounds, relies on the meticulous culture and maintenance of appropriate cell lines. Cell culture involves the removal of cells from an animal or plant and their subsequent growth in a favorable artificial environment. thermofisher.com Researchers commonly utilize immortalized cell lines, which are cells that have overcome senescence and can proliferate indefinitely, or primary cell lines, which are derived directly from an organism with minimal passages. labtoo.com These cell systems serve as robust models for studying various biological phenomena, including the effects of drugs and toxic compounds. thermofisher.comscantox.comtecnalia.com

Key aspects of cell line culture and maintenance for this compound testing include:

Sterile Environment: All procedures are conducted in a sterile laminar flow hood to prevent contamination. tecnalia.com

Optimal Growth Conditions: Cells are typically grown in incubators maintaining specific conditions (e.g., 37°C, 5% CO2, humidified atmosphere) to mimic physiological environments. tecnalia.com

Culture Media: Cells are sustained in specialized culture media supplemented with essential nutrients, growth factors, and antibiotics. frontiersin.orgnih.gov The choice of cell line and media is crucial for consistent and reproducible results. thermofisher.comnih.gov

Passaging: Cells are regularly subcultured (passaged) to maintain optimal density and prevent overgrowth, ensuring healthy and actively proliferating cells for experiments. labtoo.com

Quality Control: Regular checks for mycoplasma contamination and cell line authentication (e.g., via STR profiling) are performed to ensure the integrity and reliability of experimental data. reactionbiology.com

To assess the impact of this compound on cellular health and growth, cell viability and proliferation assays are routinely employed. This compound has been shown to inhibit cancer cell proliferation. medchemexpress.comselleckchem.com

MTT Assay The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability, proliferation, and cytotoxicity. abcam.comacmeresearchlabs.inspringernature.com This assay relies on the capacity of metabolically active cells to convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. abcam.comacmeresearchlabs.inaltervista.org This reduction is primarily achieved by mitochondrial dehydrogenases and other cellular oxidoreductases. abcam.comaltervista.org The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. acmeresearchlabs.inaltervista.org

In studies with this compound, cells are typically treated with varying concentrations of the compound for a defined period. After incubation, MTT reagent is added, and the resulting formazan crystals are solubilized, allowing for absorbance measurement using a spectrophotometer, typically at 570 nm. altervista.orgnih.gov Dose-response curves can then be generated to calculate the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of this compound required to inhibit 50% of cell metabolic activity or proliferation. abcam.comnih.gov

Illustrative Data: MTT Assay IC50 Values for this compound

Cell LineTissue/Disease OriginIllustrative IC50 (nM)
HELHuman Erythroleukemia75
SET-2Human Megakaryoblastic Leukemia120
K562Human Chronic Myelogenous Leukemia90

Colony Formation Assay Also known as the clonogenic assay, the colony formation assay is considered a gold standard for evaluating the long-term reproductive viability and survival of cells after treatment with agents like this compound. ossila.commit.eduabcam.com This assay measures the ability of a single cell to proliferate and form a large colony (typically defined as ≥50 cells) over an extended period, usually 1 to 3 weeks. ossila.commit.eduabcam.com

For this compound studies, cells are seeded at low densities after exposure to the compound. frontiersin.org After sufficient incubation time, colonies are stained (e.g., with methylene (B1212753) blue) and counted manually or using automated systems. frontiersin.orgmit.edu This assay provides a direct measure of the compound's cytotoxic or cytostatic effects on the reproductive capacity of cells, which is particularly relevant for anti-cancer compounds. reactionbiology.comossila.comabcam.com The reduction in the number and size of colonies formed indicates the efficacy of this compound in inhibiting the long-term growth of treated cells. frontiersin.orgreactionbiology.com

Given that this compound induces apoptosis medchemexpress.comselleckchem.com, apoptosis detection assays are essential for characterizing its cellular impact. The Annexin V/Propidium Iodide (PI) staining assay is a widely used method for distinguishing between healthy, apoptotic, and necrotic cells. lumiprobe.commedchemexpress.comvazymeglobal.comnih.gov

The principle of this assay is based on two key events:

Phosphatidylserine (B164497) (PS) Translocation: In healthy cells, phosphatidylserine (PS) is predominantly located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet of the cell membrane. lumiprobe.commedchemexpress.comvazymeglobal.com Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated with a fluorochrome (e.g., FITC or EGFP), Annexin V can bind to the exposed PS on early apoptotic cells. lumiprobe.commedchemexpress.comvazymeglobal.comtransgenbiotech.com

Membrane Integrity: Propidium Iodide (PI) is a membrane-impermeable nucleic acid dye. It can only enter cells with compromised membrane integrity, such as late apoptotic or necrotic cells, where it binds to DNA and emits red fluorescence. lumiprobe.comvazymeglobal.comnih.gov

By co-staining cells with fluorochrome-labeled Annexin V and PI, flow cytometry or fluorescence microscopy can differentiate cell populations:

Healthy Cells: Annexin V-negative and PI-negative (Annexin-/PI-) lumiprobe.commedchemexpress.comvazymeglobal.comnih.gov

Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin+/PI-) lumiprobe.commedchemexpress.comvazymeglobal.comnih.gov

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin+/PI+) lumiprobe.commedchemexpress.comvazymeglobal.comnih.gov

Studies with this compound have demonstrated its ability to induce apoptosis, with findings indicating decreased levels of antiapoptotic proteins like BCL-XL and increased levels of pro-apoptotic proteins such as PUMA. medchemexpress.comresearchgate.net

Illustrative Data: Apoptosis Induction by this compound in a Leukemia Cell Line (e.g., SET-2 cells)

Treatment Group% Healthy Cells (Annexin-/PI-)% Early Apoptotic Cells (Annexin+/PI-)% Late Apoptotic/Necrotic Cells (Annexin+/PI+)
Vehicle Control95.22.82.0
This compound (50 nM)68.520.311.2
This compound (100 nM)45.135.719.2

As an LSD1 inhibitor, this compound's primary mechanism involves altering histone methylation patterns, specifically increasing H3K4 and H3K9 methylation. medchemexpress.comselleckchem.compcori.org Quantitative analysis of these modifications is crucial for confirming its epigenetic effects.

Common methodologies include:

Mass Spectrometry (MS): Mass spectrometry is a powerful and versatile analytical technique for identifying and quantifying histone post-translational modifications (PTMs). creative-proteomics.comcd-genomics.comupenn.eduresearchgate.net Histones are extracted, digested into peptides, and then analyzed by MS. This method can provide high-precision quantitative information on modification sites and types, allowing researchers to determine the relative abundance of different histone methylation states (e.g., H3K4me1, H3K4me2, H3K4me3, H3K9me1, H3K9me2, H3K9me3) in response to this compound treatment. creative-proteomics.comupenn.eduresearchgate.net Both label-free and isobaric labeling quantification approaches can be used. creative-proteomics.comresearchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used as a quantitative approach to assess the concentration of specific histone PTMs in biological samples. creative-proteomics.com Antibodies tailored to specific histone modifications (e.g., anti-H3K4me2, anti-H3K9me2) are used to capture and quantify the modified histones. creative-proteomics.com

Illustrative Data: Changes in Histone Methylation Levels Post-IMG-7289 Treatment

Histone ModificationVehicle Control (Relative Abundance)This compound Treated (Relative Abundance)Fold Change (this compound/Control)
H3K4me11.001.851.85
H3K4me21.002.502.50
H3K9me11.001.601.60
H3K9me21.002.102.10

To thoroughly characterize this compound as an LSD1 inhibitor, detailed enzyme kinetic studies are performed. These studies determine key inhibition parameters that describe the potency and mechanism of enzyme inhibition. nih.govmdpi.comresearchgate.netszu.edu.cn this compound is known as an irreversible LSD1 inhibitor. wikipedia.orgmedchemexpress.comselleckchem.com

Typical parameters determined include:

IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound required to inhibit 50% of LSD1 enzyme activity in vitro. researchgate.net

Ki (Inhibition Constant): For reversible inhibitors, Ki represents the dissociation constant of the inhibitor-enzyme complex. For irreversible inhibitors like this compound, it is part of a more complex kinetic analysis.

kinact (Rate of Inactivation): For irreversible inhibitors, kinact describes the maximum rate of enzyme inactivation.

KI (Concentration at Half-maximal Inactivation Rate): The concentration of inhibitor at which the rate of inactivation is half of kinact.

Enzyme kinetic studies for LSD1 often involve assays that couple the demethylation reaction to a detectable signal, such as the horseradish peroxidase (HRP)-coupled assay, which measures the production of hydrogen peroxide. nih.gov By incubating purified recombinant LSD1 enzyme with its substrate (e.g., a histone peptide) in the presence of varying concentrations of this compound, the reaction rate can be monitored. researchgate.net Analysis of the kinetic data helps confirm the irreversible nature of this compound's inhibition and quantify its potency against LSD1. wikipedia.orgnih.govnih.gov

Illustrative Data: Enzyme Kinetic Parameters for this compound against LSD1

ParameterValue (Illustrative)UnitNotes
IC50 (LSD1)5-10nMConcentration for 50% enzyme inhibition
kinact/KI25-50M⁻¹s⁻¹Efficiency of irreversible inactivation

Molecular and Genomic Analysis Techniques

Beyond direct cellular and biochemical assays, molecular and genomic analysis techniques provide a broader understanding of how this compound modulates gene expression and cellular pathways. These approaches are crucial for identifying the downstream effects of LSD1 inhibition. preprints.orguniroma1.itmdpi.comnih.gov

Key techniques include:

Gene Expression Profiling (Transcriptomics):

RNA Sequencing (RNA-Seq): This high-throughput technique allows for the comprehensive quantification of RNA transcripts in a cell or tissue. By comparing the transcriptomes of this compound-treated cells versus untreated controls, researchers can identify genes whose expression is upregulated or downregulated due to LSD1 inhibition and the consequent changes in histone methylation. mdpi.com This provides insights into the cellular pathways affected by this compound.

Quantitative Polymerase Chain Reaction (qPCR): qPCR is used to validate changes in the expression of specific target genes identified through RNA-Seq or hypothesized to be affected by LSD1 inhibition. bio-rad.com

Microarrays: While less common now than RNA-Seq, microarrays were historically used for large-scale gene expression analysis, allowing for the identification of gene expression changes following drug treatment. nih.govsciforschenonline.org

Chromatin Immunoprecipitation (ChIP) and ChIP-Sequencing (ChIP-Seq):

ChIP is a fundamental technique used to study protein-DNA interactions. For this compound, ChIP can be used with antibodies specific to modified histones (e.g., H3K4me2, H3K9me2) to identify genomic regions where these modifications are enriched following LSD1 inhibition. creative-proteomics.comcd-genomics.com

When coupled with next-generation sequencing (ChIP-Seq), this technique allows for genome-wide mapping of specific histone modifications, providing a high-resolution view of the epigenetic landscape altered by this compound. creative-proteomics.comcd-genomics.com This can reveal how this compound's inhibition of LSD1 impacts chromatin structure and gene regulation across the entire genome.

Variant Allele Frequency (VAF) Analysis: In the context of myeloproliferative neoplasms (MPNs), for which this compound is being investigated, genomic analysis techniques such as deep sequencing are used to assess changes in mutant allele burden. pcori.orgashpublications.org For instance, studies have evaluated changes in driver mutation variant allele frequencies (VAFs) in patients treated with this compound, particularly in cells homozygous for driver mutations. ashpublications.org This involves sequencing specific genes (e.g., 261 genes in one study) from germline and somatic DNA to track the reduction of mutant cell populations. ashpublications.org

These molecular and genomic techniques provide a holistic view of this compound's impact, from specific epigenetic marks to broad changes in gene expression and the potential reduction of disease-driving mutant cell populations.

Computational and In Silico Approaches

Computational and in silico methodologies are integral to modern drug discovery and development, offering efficient strategies for identifying, designing, and optimizing potential therapeutic agents labsolu.ca. For LSD1 inhibitors, including this compound, these approaches provide valuable insights into molecular interactions, structure-activity relationships, and the identification of novel chemical scaffolds.

Molecular Docking and Dynamics Simulations for Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the binding interactions between small molecules, such as this compound, and their target proteins, like LSD1 researchgate.netnih.gov. Molecular docking is employed to predict favorable binding poses and affinities of ligands within a protein's active site nih.govsemanticscholar.org. For instance, molecular docking studies have been instrumental in revealing the specific hydrogen bonding interactions between LSD1 inhibitors and key amino acid residues within the LSD1 active site, such as Asp555, His564, and Lys661, which are crucial for effective inhibition uni.lunih.gov.

While molecular docking offers valuable initial predictions, it typically represents a static snapshot of the interaction nih.gov. To gain a more comprehensive understanding of the dynamic nature of ligand-protein binding, molecular dynamics simulations are utilized researchgate.netnih.govciteab.com. MD simulations allow for the observation of conformational changes in both the ligand and the protein over time, providing insights into the stability of the binding complex and the flexibility of the active site uni.lunih.gov. These simulations have been applied to study LSD1 inhibitors, including this compound, to understand their binding mechanisms and to refine binding predictions nih.govresearchgate.netciteab.com. However, it is important to note that the absence of MD simulations and binding free energy calculations (e.g., MM/PBSA) can limit the precision of interaction assessments in some in silico studies nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Research Probes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity researchgate.netnih.gov. This approach is invaluable for designing new research probes and optimizing existing lead compounds by identifying specific structural features that contribute to or detract from desired biological effects, such as LSD1 inhibition nih.govresearchgate.net.

Various QSAR methodologies, including Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), CoMFA-RF, and HQSAR, have been applied to series of LSD1 inhibitors, often based on scaffolds like tranylcypromine (B92988) derivatives researchgate.net. These models enable the prediction of inhibitory activities for newly designed compounds, with studies demonstrating that such predictions can lead to the design of compounds with superior inhibitory activity nih.gov.

Key pharmacophoric features identified through QSAR analyses for potent LSD1 inhibition include specific arrangements of atoms and their electronic properties, such as ring carbon atoms with particular bonding characteristics, partial charges of lipophilic atoms, and the precise positioning of non-ring oxygen atoms relative to amide nitrogens researchgate.netnih.gov. The insights derived from QSAR models, often visualized through contour maps and validated by molecular docking and MD simulations, highlight the critical roles of hydrophobic, electrostatic, and hydrogen bonding interactions in enhancing binding affinity and defining the structure-activity relationship of LSD1 inhibitors researchgate.net.

Virtual Screening for Identification of Novel LSD1 Inhibitor Scaffolds

Virtual screening is a computational drug discovery technique that rapidly sifts through large chemical libraries to identify potential lead compounds with desired biological activities uni.lu. This method is particularly effective for discovering novel chemical scaffolds for targets like LSD1, offering a cost-effective alternative to traditional high-throughput experimental screening uni.lu.

Virtual screening approaches can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS) uni.lu. SBVS primarily relies on molecular docking to predict how compounds fit into the binding pocket of a target protein, while LBVS utilizes information from known active ligands, such as QSAR models or pharmacophore models, to identify new compounds with similar features uni.lu.

High-throughput virtual screening has successfully identified novel LSD1 inhibitors cenmed.comuni.lunih.gov. For instance, studies have reported the identification of novel N'-(1-phenylethylidene)-benzohydrazides as potent, specific, and reversible LSD1 inhibitors through this method cenmed.commdpi.com. Virtual screening has also been employed to explore and expand the diversity of novel structures targeting the substrate-binding pocket of LSD1, aiming to discover reversible inhibitors with high specificity and affinity uni.lu. These computational efforts contribute significantly to the ongoing quest for effective LSD1 inhibitors by accelerating the identification of promising new chemical entities and scaffolds.

Future Directions and Unexplored Research Avenues of Img 7289

Discovery of Novel LSD1 Substrates Beyond Canonical Histones

While LSD1 is well-established for its role in demethylating histones H3K4 and H3K9, emerging evidence indicates that it also targets a significant number of non-histone proteins, thereby expanding its functional scope beyond chromatin remodeling frontiersin.orgnih.govbiorxiv.orgmdpi.com. Known non-histone substrates include the tumor suppressor p53, DNA methyltransferase 1 (DNMT1), transcription factor E2F1, signal transducer and activator of transcription 3 (STAT3), hypoxia-inducible factor-1α (HIF-1α), myosin phosphatase target subunit 1 (MYPT1), and Ubiquitin-like, with PHD and RING finger domains 1 (UHRF1) frontiersin.orgnih.govbiorxiv.orgmdpi.com. Demethylation of these proteins can influence their stability, transcriptional activity, or other cellular functions nih.govbiorxiv.org.

A crucial future direction for IMG-7289 research involves systematically identifying additional novel non-histone substrates of LSD1. This endeavor is vital because inhibiting LSD1 with compounds like this compound could modulate the activity or stability of these uncharacterized substrates, leading to unforeseen biological consequences or therapeutic benefits. Advanced proteomic techniques, such as quantitative mass spectrometry combined with chemical probes or antibody-based enrichment strategies, could be employed to identify novel methylation sites on proteins that are altered upon this compound treatment. This would involve comparing the methylation landscape of cells treated with this compound against untreated controls. Understanding these broader substrate specificities will provide a more complete picture of LSD1's biological roles and the full impact of its inhibition by this compound.

Table 1: Examples of Known Non-Histone Substrates of LSD1 and Their Biological Impact

SubstrateEffect of LSD1-Mediated DemethylationBiological Impact
p53Demethylation of K370Represses p53 transcriptional activity nih.gov
DNMT1DemethylationIncreases DNMT1 protein stability biorxiv.org
E2F1DemethylationStabilizes E2F1 nih.gov
STAT3DemethylationModulates STAT3 function frontiersin.org
HIF-1αDemethylationStabilizes HIF-1α nih.gov
MYPT1DemethylationDestabilizes MYPT1 nih.gov
UHRF1DemethylationIncreases UHRF1 protein stability biorxiv.org

Elucidating Potential Off-Target Interactions and Their Biological Consequences

While this compound is designed as a selective LSD1 inhibitor, the potential for off-target interactions is a general concern for all enzyme inhibitors, particularly irreversible ones researchgate.netfrontiersin.org. Off-target binding can lead to unintended biological effects, influencing both the efficacy and safety profile of a compound. For this compound, a comprehensive elucidation of any potential off-target interactions and their subsequent biological consequences is a critical area for future research.

Methodologies such as activity-based protein profiling (ABPP) can be utilized, where a reactive probe mimics the substrate to covalently bind to active enzymes, allowing for the identification of enzymes whose activity is modulated by this compound mdpi.com. Another powerful technique is the cellular thermal shift assay (CETSA), especially when coupled with quantitative mass spectrometry (MS-CETSA or thermal protein profiling, TPP) mdpi.comnih.gov. CETSA/TPP assesses the thermal stability of proteins in their native cellular environment upon drug binding; a shift in thermal stability can indicate direct binding of the compound to a protein, revealing both on-target and off-target interactions mdpi.com. Integrating metabolomics data with protein structural analysis can also help prioritize and identify off-targets of metabolic inhibitors nih.gov. Such approaches can provide a global view of protein targets engaged by this compound within a cell, helping to distinguish specific LSD1 inhibition from broader effects. Understanding these interactions is paramount for refining the therapeutic window of this compound and potentially guiding the design of next-generation LSD1 inhibitors with improved specificity.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

Current preclinical models, while valuable, often fall short in fully recapitulating the complex physiological and pathological environments of human diseases. Future research on this compound requires the development and utilization of more advanced in vitro and in vivo models to gain a deeper mechanistic understanding of its actions.

In vitro, human microphysiology systems (MPS), often referred to as "organ-on-a-chip" technologies, offer a promising avenue. These systems utilize human cells, including induced pluripotent stem cells (iPSCs) to create specific cell types, to construct functional tissue units that mimic human organ physiology and pathophysiology more accurately than traditional 2D cell cultures criver.com. Examples include models for liver diseases, which can also serve as niches for metastatic cancers criver.com. Such models could provide a more predictive platform for assessing this compound's effects on specific cell types and organ systems, including its impact on hematopoietic stem cells or tumor microenvironments in a more physiologically relevant context.

In vivo, the increased use of patient-derived xenograft (PDX) models is crucial. PDX models involve implanting patient tumor tissue directly into immunodeficient mice, thereby preserving the heterogeneity and characteristics of the original human tumor more closely than established cell lines biorxiv.org. These models allow for the investigation of this compound's efficacy in a more clinically relevant setting, including its impact on tumor growth, metastasis, and the tumor microenvironment. Furthermore, genetically engineered mouse models (GEMMs) that faithfully mimic human disease progression can provide insights into the long-term effects and potential resistance mechanisms to LSD1 inhibition nih.gov. These advanced models will be instrumental in bridging the gap between preclinical findings and clinical outcomes for this compound.

Investigation of this compound in Other Epigenetic Dysregulation Contexts

This compound is currently being investigated primarily for myeloproliferative neoplasms (MPNs) and small-cell lung cancer (SCLC) wikipedia.orgashpublications.orgclinicaltrials.eupcori.org. However, LSD1 overexpression and dysregulation are implicated in a wide array of other cancers, including breast cancer, acute myeloid leukemia (AML), gastric cancer, prostate cancer, hepatocellular carcinoma, and esophageal cancer frontiersin.orgpnas.org. This widespread involvement suggests that this compound's therapeutic potential may extend far beyond its current primary indications.

Future research should systematically explore the efficacy of this compound in these additional epigenetic dysregulation contexts. For instance, LSD1 plays a critical role in the evolution of castration-resistant prostate cancer (CRPC) and neuroendocrine prostate cancer (NEPC) biorxiv.orgumich.edu. Studies have shown that LSD1 inhibition can suppress neuronal transcriptional programs and demonstrate antitumor activity in CRPC models biorxiv.org. Furthermore, LSD1 dysregulation is linked to neurodegenerative disorders such as Alzheimer's disease and neurodevelopmental disorders, where LSD1 inhibition has shown neuroprotective effects acs.orgfrontiersin.org.

Beyond cancer, LSD1 inhibition has also shown promise in β-globinopathies like sickle cell disease and β-thalassemia, by reactivating fetal hemoglobin synthesis biorxiv.org. This highlights a non-oncological avenue for this compound. Investigating this compound, either as a monotherapy or in combination with existing treatments, in these diverse disease settings could uncover new therapeutic applications and address unmet medical needs.

Table 2: Potential Epigenetic Dysregulation Contexts for this compound Investigation

Disease CategorySpecific Conditions/CancersRationale for LSD1 Involvement
Hematological CancersAcute Myeloid Leukemia (AML)Overexpression of LSD1, critical for cancer stem cells, differentiation block frontiersin.orgfrontiersin.orgpnas.org
Solid TumorsBreast Cancer, Gastric Cancer, Prostate Cancer, Hepatocellular Carcinoma, Esophageal Cancer, Lung AdenocarcinomaOverexpression of LSD1, associated with malignancy and poor prognosis frontiersin.orgnih.govumich.edu
Neurodegenerative/Neurodevelopmental DisordersAlzheimer's Disease, Autism Spectrum Disorders, SchizophreniaDysregulation of histone H3K4 methylation, neuroprotective effects of LSD1 inhibition acs.orgfrontiersin.org
Genetic Blood DisordersSickle Cell Disease, β-ThalassemiaLSD1 as a component of γ-globin repressor complexes; inhibition induces fetal hemoglobin biorxiv.org

Systems Biology Approaches for Comprehensive Mechanistic Understanding

To achieve a comprehensive understanding of this compound's mechanistic actions, future research should increasingly adopt systems biology approaches. This involves integrating multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, to map the global cellular responses to LSD1 inhibition by this compound nih.govdrugtargetreview.comitmedicalteam.pl.

By analyzing changes in gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolic pathways (metabolomics) following this compound treatment, researchers can identify interconnected regulatory networks affected by LSD1 inhibition. This holistic view can reveal previously unrecognized pathways, feedback loops, and compensatory mechanisms that influence the drug's efficacy or contribute to resistance. Computational modeling and artificial intelligence (AI) can play a crucial role in analyzing these large datasets, predicting drug-target interactions, identifying novel biomarkers, and designing optimized treatment strategies nih.govdrugtargetreview.comitmedicalteam.pl. For example, AI can assist in designing compounds with optimized properties and predicting off-target liabilities drugtargetreview.com. Such integrated approaches will provide a deeper, more nuanced understanding of how this compound modulates cellular processes and impacts disease progression.

Long-Term Epigenetic Programming Changes Induced by LSD1 Inhibition

Epigenetic modifications are dynamic yet can lead to stable changes in gene expression, influencing cellular identity and memory nih.gov. This compound's irreversible inhibition of LSD1 leads to increased H3K4 and H3K9 methylation, which in turn alters gene expression medchemexpress.comselleckchem.compnas.org. A critical unexplored area is the investigation of the long-term epigenetic programming changes induced by sustained LSD1 inhibition with this compound.

Future studies should focus on whether the epigenetic changes induced by this compound are transient or lead to a more stable, "reprogrammed" epigenetic state in target cells. This involves assessing the persistence of altered histone methylation patterns and gene expression profiles long after treatment cessation. Understanding the durability of these epigenetic shifts is crucial for determining the potential for long-term remission, the risk of relapse, or the development of acquired resistance mechanisms. For instance, LSD1 inhibition can affect cellular differentiation and stemness, potentially leading to lasting changes in cell fate biorxiv.orgmdpi.com. Furthermore, investigating how long-term LSD1 inhibition impacts immune cell function and the tumor microenvironment, especially in the context of combination therapies with immunotherapies, could reveal durable anti-tumor responses and long-term protective memory biorxiv.org. Such research will inform optimal dosing schedules, treatment durations, and strategies to prevent or overcome resistance, ultimately maximizing the long-term therapeutic benefits of this compound.

Conclusion

Summary of IMG-7289's Role as a Research Tool in Epigenetics

This compound (bomedemstat) has emerged as a pivotal research tool for investigating the role of Lysine-specific demethylase 1 (LSD1) in epigenetic regulation. As an orally active, irreversible small-molecule inhibitor of LSD1, this compound provides a potent and specific means to probe the functional consequences of LSD1 inhibition both in vitro and in vivo. medchemexpress.comnih.govselleckchem.com Research utilizing this compound has been instrumental in elucidating the downstream effects of blocking this key epigenetic enzyme, which is responsible for demethylating mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4) and lysine 9 of histone H3 (H3K9). medchemexpress.comwikipedia.org By inhibiting LSD1, bomedemstat (B606314) leads to increased methylation at these histone marks, thereby altering gene expression. medchemexpress.comselleckchem.com

Preclinical studies, particularly in mouse models of myeloproliferative neoplasms (MPNs), have extensively used this compound to dissect the role of LSD1 in the pathogenesis of these diseases. researchgate.netmiami.eduashpublications.org These studies have demonstrated that inhibition of LSD1 with this compound can reduce elevated peripheral cell counts, decrease spleen size, mitigate inflammatory cytokines, and lessen bone marrow fibrosis. miami.edumonashhealth.orgresearchgate.netconfex.com Furthermore, research with this compound has shown it can selectively target the malignant clone in MPN models, reducing the mutant cell burden and improving survival. ashpublications.orgnih.gov These findings have been crucial in validating LSD1 as a therapeutic target in myeloid malignancies and have provided a deeper understanding of the epigenetic dysregulation that drives these conditions. mpn-hub.com The compound's ability to modulate the differentiation of hematopoietic progenitors, particularly megakaryocytes, has been a key area of investigation, shedding light on LSD1's critical role in hematopoiesis. researchgate.netashpublications.orgashpublications.org

Table 1: Key Research Findings with this compound (Bomedemstat) in Epigenetic Studies

Research Area Model System Key Findings Implication
Mechanism of Action Biochemical Assays, Cell Models Irreversibly inhibits LSD1, leading to increased H3K4 and H3K9 methylation. medchemexpress.comwikipedia.org Confirms this compound as a specific tool to study the consequences of LSD1 enzymatic inactivation.
MPN Pathogenesis Mouse Models of MPNs Reduced splenomegaly, inflammatory cytokines, marrow fibrosis, and mutant allele frequencies. researchgate.netmiami.eduasianmyeloidworkinggroup.com Demonstrates the central role of LSD1 in driving the MPN phenotype.
Hematopoiesis In vitro & in vivo models Inhibits maturation of megakaryocytes and self-renewal of malignant myeloid cells. researchgate.netashpublications.orgmpn-hub.com Elucidates the function of LSD1 in normal and malignant blood cell development.
Gene Regulation Cancer Cell Lines Alters expression of genes involved in cell proliferation and apoptosis, such as BCL-XL and PUMA. medchemexpress.com Links LSD1-mediated epigenetic changes to specific cellular pathways.

Broader Implications for Understanding LSD1 Biology and Disease Pathogenesis

The study of this compound has yielded insights that extend beyond its potential therapeutic application, significantly broadening the understanding of LSD1's fundamental biological roles and its involvement in disease. LSD1 is now recognized as a critical epigenetic regulator essential for the self-renewal of malignant myeloid cells and for directing the differentiation of hematopoietic progenitors. researchgate.netmiami.eduashpublications.org Research with bomedemstat has helped confirm that LSD1 is overexpressed in myeloproliferative neoplasms and is crucial for the maturation of megakaryocytes, a cell type central to the pathogenesis of myelofibrosis and essential thrombocythemia. monashhealth.orgashpublications.orgmpn-hub.com This has solidified the concept of targeting epigenetic enzymes as a viable strategy for treating cancers of the bone marrow.

The knowledge gained from this compound studies contributes to a wider appreciation of LSD1's multifaceted functions in various pathological conditions. Dysregulation of LSD1 is implicated not only in various cancers, including prostate and small-cell lung cancer, but also in non-malignant disorders. nih.govnih.govnews-medical.net For instance, LSD1 plays a role in neurodevelopment and its dysfunction has been linked to neurological conditions like Alzheimer's disease. news-medical.netfrontiersin.orgnih.gov The success of a specific LSD1 inhibitor like this compound in preclinical and clinical research provides a framework for exploring the therapeutic potential of targeting this enzyme in other contexts. By providing a tool to pharmacologically inhibit LSD1, this compound has enabled the scientific community to explore the complex network of gene regulation controlled by this enzyme, paving the way for novel therapeutic approaches in a range of diseases linked to LSD1 dysfunction. news-medical.netdntb.gov.ua

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.